molecular formula C13H14O4 B185794 4-Allyl-1,2-diacetoxybenzene CAS No. 13620-82-1

4-Allyl-1,2-diacetoxybenzene

Cat. No. B185794
CAS RN: 13620-82-1
M. Wt: 234.25 g/mol
InChI Key: OLBAYJUQWFSQAY-UHFFFAOYSA-N
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Description

4-Allyl-1,2-diacetoxybenzene is a chemical compound with the formula C13H14O4 . It has a molecular weight of 234.2479 . It is also known by other names such as Allylpyrocatechol diacetate, 2-(Acetyloxy)-4-allylphenyl acetate, and 1,2-Diacetoxy-4-allylbenzene .


Molecular Structure Analysis

The molecular structure of 4-Allyl-1,2-diacetoxybenzene can be represented by the InChI string: InChI=1S/C13H14O4/c1-4-5-11-6-7-12(16-9(2)14)13(8-11)17-10(3)15/h4,6-8H,1,5H2,2-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Allyl-1,2-diacetoxybenzene include a molecular weight of 234.25 . Other properties such as heat capacity, dynamic viscosity, Gibbs free energy of formation, enthalpy of fusion, and enthalpy of vaporization have been calculated .

Mechanism of Action

While the exact mechanism of action for 4-Allyl-1,2-diacetoxybenzene is not specified, it has been found to exhibit antibacterial and anti-biofilm activity . It was identified as one of the most abundant compounds in the extract of Piper betle leaf, which showed optimal activity against both Staphylococcus aureus and Escherichia coli .

Future Directions

The antibacterial and anti-biofilm activity of 4-Allyl-1,2-diacetoxybenzene suggests potential for future research and development of novel medicines, particularly in the context of increasing drug resistance among bacteria . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

(2-acetyloxy-4-prop-2-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-5-11-6-7-12(16-9(2)14)13(8-11)17-10(3)15/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBAYJUQWFSQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159732
Record name 1,2-Benzenediol, 4-(2-propenyl)-, diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-1,2-diacetoxybenzene

CAS RN

13620-82-1
Record name 1,2-Benzenediol, 4-(2-propenyl)-, diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013620821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediol, 4-(2-propenyl)-, diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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